molecular formula C7H12O B109515 Tert-butyl propargyl ether CAS No. 16314-18-4

Tert-butyl propargyl ether

Cat. No.: B109515
CAS No.: 16314-18-4
M. Wt: 112.17 g/mol
InChI Key: QIGSPXPODKLGRK-UHFFFAOYSA-N
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Description

Tert-butyl propargyl ether is an organic compound with the molecular formula C7H12O. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a tert-butyl group attached to a propargyl ether moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Tert-butyl propargyl ether is primarily used as a protecting group in organic synthesis . The primary targets of this compound are functional groups in organic molecules that need to be protected during a chemical reaction .

Mode of Action

The mode of action of this compound involves the protection of sensitive functional groups in organic molecules during chemical reactions . It forms a bond with the functional group, thereby protecting it from reacting with other substances in the reaction mixture . This protection is temporary and can be removed (deprotected) after the desired reactions have taken place .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of complex organic molecules . By protecting sensitive functional groups, it allows for more selective reactions to occur, thereby facilitating the synthesis of complex molecules .

Pharmacokinetics

Like other ethers, it is likely to have low solubility in water and high solubility in organic solvents .

Result of Action

The result of the action of this compound is the successful synthesis of complex organic molecules with high selectivity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of its protective action can be affected by the pH and temperature of the reaction environment . Moreover, it is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care in a controlled environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl propargyl ether can be synthesized through several methods. One common method involves the reaction of propargyl bromide with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like diethyl ether at room temperature, yielding this compound as the product .

Industrial Production Methods

In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl propargyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl propargyl ether is used in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl methyl ether
  • Tert-butyl ethyl ether
  • Propargyl alcohol
  • Propargyl bromide

Uniqueness

Tert-butyl propargyl ether is unique due to the presence of both the tert-butyl and propargyl groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of steric hindrance and electronic properties, allowing for selective reactions and high yields .

Properties

IUPAC Name

2-methyl-2-prop-2-ynoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGSPXPODKLGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428294
Record name 3-tert-Butoxyprop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16314-18-4
Record name 3-tert-Butoxyprop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl propargyl ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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